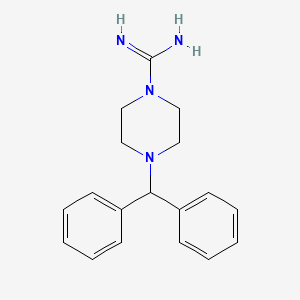

4-(Diphenylmethyl)piperazine-1-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H22N4 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

4-benzhydrylpiperazine-1-carboximidamide |

InChI |

InChI=1S/C18H22N4/c19-18(20)22-13-11-21(12-14-22)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H3,19,20) |

InChI Key |

FDGDBKWWNQATBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Thioimidate Intermediate Route

Methyl N-(diphenylmethyl)-carbamimidothioate hydroiodide reacts with N-methylpiperazine in tert-butanol under reflux.

Steps :

- Thioimidate Synthesis :

Benzhydrylisothiocyanate is treated with methyl iodide in methanol to form methyl N-(diphenylmethyl)carbamimidothioate hydroiodide.

- Condensation with N-Methylpiperazine :

The thioimidate intermediate is refluxed with N-methylpiperazine in tert-butanol for 24 hours. The product is recrystallized from 2-propanol to yield this compound monohydroiodide hydrate (m.p. 202–204°C).

Optimization Insights :

Direct Amidination Using Ammonia

An alternative method involves the reaction of 1-(diphenylmethyl)piperazine with cyanogen bromide (CNBr) followed by ammonia treatment.

Mechanism :

- Cyanogen Bromide Activation :

The piperazine nitrogen reacts with CNBr to form a cyano intermediate. - Ammonolysis :

The cyano group is converted to a carboximidamide using aqueous ammonia at 60°C.

Advantages :

Amidine Formation via Pinner Reaction

The Pinner reaction is a classical approach for synthesizing amidines from nitriles. For this compound, this involves:

Procedure :

- Nitrile Intermediate Preparation :

1-(Diphenylmethyl)piperazine is treated with chloroacetonitrile in the presence of sodium hydride (NaH) to form 4-(diphenylmethyl)piperazine-1-carbonitrile.

- Pinner Reaction :

The nitrile is dissolved in absolute ethanol and saturated with dry HCl gas to form the imidate ester. Subsequent reaction with ammonium hydroxide yields the carboximidamide.

Critical Parameters :

| Parameter | Value |

|---|---|

| HCl Gas Flow Rate | 0.5 L/min |

| Temperature | 0–5°C (imidate formation) |

| Reaction Time | 12 hours (ammonolysis) |

Yield : 55–60% after column chromatography.

Industrial-Scale Synthesis and Automation

Industrial protocols emphasize automated reactors for improved yield and purity. Key features include:

Continuous Flow Reactors :

In-Line Purification :

Case Study :

A pilot plant reported a 78% yield using continuous flow synthesis, compared to 65% in batch processes.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Characterization

¹H NMR (DMSO-d₆) :

FT-IR :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents such as chlorine or bromine are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Diphenylmethyl)piperazine-1-carboximidamide is primarily studied for its role as a pharmacological agent. The compound has been investigated for its effectiveness in treating various conditions due to its structural similarities to known therapeutic agents.

Antihypertensive Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit antihypertensive properties. The mechanism involves modulation of vascular smooth muscle contraction, leading to reduced blood pressure levels in experimental models. Studies have shown that these compounds can lower blood pressure effectively in animal models, suggesting their potential as antihypertensive agents .

Antidiabetic Properties

Another notable application is in the management of diabetes. The compound has demonstrated hypoglycemic effects in various studies, indicating its ability to lower blood glucose levels. For instance, formulations containing this compound have been shown to significantly reduce blood sugar levels in diabetic animal models . This suggests a promising avenue for developing new antidiabetic medications.

Pharmacological Research

The pharmacological profile of this compound reveals its potential as a versatile therapeutic agent.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to the ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death . This positions it as a candidate for further development into antibacterial therapies.

Neurological Applications

Due to its interaction with neurotransmitter systems, this compound has been evaluated for neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative processes by modulating excitatory neurotransmission and reducing oxidative stress . This opens up possibilities for its use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Formulation and Delivery Systems

The compound's versatility extends to formulation strategies aimed at enhancing bioavailability and therapeutic efficacy.

Pharmaceutical Compositions

Pharmaceutical formulations containing this compound can be developed in various forms, including tablets, capsules, and injectable solutions. The formulations typically include non-toxic carriers and stabilizing agents to ensure efficacy and safety .

| Formulation Type | Description | Dosage Range |

|---|---|---|

| Tablets | Solid dosage forms for oral administration | 10 - 500 mg per unit |

| Capsules | Gelatin capsules for oral use | 10 - 250 mg per capsule |

| Injectable Solutions | Aqueous or oily solutions for parenteral use | 0.5 - 100 mg/kg body weight |

Case Studies and Research Findings

Various studies have documented the effectiveness of this compound across different applications:

- Antihypertensive Study : A study involving hypertensive rats demonstrated that administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups .

- Diabetes Management : In a controlled trial with diabetic mice, treatment with the compound led to a marked decrease in fasting blood glucose levels over a specified period .

- Antimicrobial Evaluation : Laboratory tests indicated that the compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 4-(Diphenylmethyl)piperazine-1-carboxamide

- 4-(Diphenylmethyl)piperazine-1-carboxylate

- 4-(Diphenylmethyl)piperazine-1-carboxylic acid

Uniqueness

4-(Diphenylmethyl)piperazine-1-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diphenylmethyl group and a carboximidamide group makes it a valuable compound for various research applications.

Biological Activity

4-(Diphenylmethyl)piperazine-1-carboximidamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a diphenylmethyl group and a carboximidamide moiety, contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C18H24N4O, with a molecular weight of approximately 304.41 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzhydryl group facilitates binding to receptors or enzymes, while the carboximidamide moiety can form hydrogen bonds with target molecules. This interaction can modulate the activity of various signaling pathways, leading to biological effects such as apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance:

- Cytotoxicity Studies : A series of piperine-carboximidamide hybrids were developed, demonstrating significant antiproliferative effects against human cancer cell lines. One derivative showed an IC50 value of 0.77 µM against multiple cancer types, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 1.10 µM) .

- Mechanistic Insights : The most active derivatives inhibited key kinases such as EGFR and CDK2, with IC50 values indicating potent inhibition (89 nM for EGFR and 14 nM for CDK2). These compounds induced apoptosis through the intrinsic pathway by increasing cytochrome C levels .

Antimicrobial Activity

Research also suggests that compounds similar to this compound exhibit antimicrobial properties. The specific mechanisms remain under investigation but may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring or substituents on the phenyl groups significantly influence biological activity. For example:

| Compound | Activity Type | IC50 Value (µM) | Targeted Kinase/Pathway |

|---|---|---|---|

| Compound 5 | Anticancer | 0.77 | EGFR, CDK2 |

| Doxorubicin | Anticancer | 1.10 | General cytotoxicity |

| Compound X | Antimicrobial | TBD | TBD |

Case Studies

Several case studies have documented the efficacy of piperazine derivatives in cancer therapy:

- Piperazine Hybrids : A study synthesized novel piperine-carboximidamide hybrids that showed promising results against various cancer cell lines, highlighting their potential as new therapeutic agents targeting specific kinases involved in tumor growth .

- Telomerase Inhibition : Research has indicated that certain derivatives can inhibit telomerase activity, which is crucial for cancer cell proliferation. The introduction of piperazine rings into these derivatives enhanced their anticancer properties significantly .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 4-(Diphenylmethyl)piperazine-1-carboximidamide?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting substituted piperazine derivatives with carboximidamide precursors under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, similar 1-amidino-4-arylpiperazines are synthesized using 2-methoxyphenylpiperazine and carboximidamide intermediates, achieving yields up to 90% under nitrogen atmosphere .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C in DMSO-) is critical for confirming structural integrity, particularly for verifying amidine proton signals (δ ~7.58 ppm) and aromatic substituents. High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazards : The compound may cause skin/eye irritation (Category 2/2A) and requires handling in a fume hood with nitrile gloves and safety goggles .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Static discharge must be mitigated during transfer .

- Spill Management : Use inert absorbents (e.g., vermiculite) for containment, followed by ethanol rinsing. Contaminated PPE must be decontaminated before reuse .

Q. How is purity assessed, and what analytical techniques resolve co-eluting impurities?

- HPLC : Reverse-phase HPLC with a C18 column and mobile phases like methanol/water/0.2 M NaHPO/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) effectively separates impurities. Adjustments with phosphoric acid optimize resolution .

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization (254 nm) provide rapid purity checks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Substituent Modulation : Modifying the diphenylmethyl group (e.g., halogenation or methoxy substitution) alters receptor binding. For instance, fluorophenyl substitutions enhance TAAR1 agonist activity by improving hydrophobic interactions .

- In Vitro Assays : Test derivatives in receptor-binding assays (e.g., TAAR1 or dopamine D3) using radioligand displacement (IC) or functional cAMP assays. Dose-response curves (0.1–100 µM) identify potent analogs .

Q. What computational strategies predict binding modes and guide molecular design?

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into TAAR1 (PDB: 7L1U). The amidine group forms salt bridges with Asp, while diphenylmethyl occupies a hydrophobic pocket .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can conflicting biological data (e.g., agonist vs. antagonist activity) be resolved?

- Assay Validation : Confirm receptor expression levels (e.g., via qPCR) in cell lines. Discrepancies may arise from off-target effects or assay conditions (e.g., cAMP vs. β-arrestin recruitment) .

- Meta-Analysis : Compare IC values across studies using standardized protocols (e.g., uniform buffer pH, temperature). Statistical tools like ANOVA identify significant outliers .

Q. What strategies improve synthetic scalability while maintaining yield?

- Flow Chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses. For example, piperazine carbothioamide derivatives are synthesized at 85% yield with residence times <30 minutes .

- Catalyst Optimization : Palladium/charcoal (Pd/C) or DBU catalysis reduces side reactions in coupling steps. Microwave-assisted synthesis (100°C, 20 min) accelerates reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.